molecular formula C9H10N4S B065063 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine CAS No. 175277-26-6

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine

Cat. No. B065063
M. Wt: 206.27 g/mol
InChI Key: GBGOOSIJAQSWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine, commonly known as DMPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrimidine derivative with a thiol group attached to it, making it a promising compound for various biological studies.

Mechanism Of Action

The exact mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In medicinal chemistry, DMPP has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
In agriculture, DMPP acts as a nitrification inhibitor by inhibiting the activity of certain soil bacteria that convert ammonium to nitrate. This inhibition reduces the amount of nitrogen lost from the soil, leading to increased crop yield and reduced environmental pollution.

Biochemical And Physiological Effects

DMPP has been shown to have various biochemical and physiological effects in different systems. In medicinal chemistry, DMPP has been shown to improve cognitive function in Alzheimer's disease patients by increasing acetylcholine levels in the brain. DMPP has also been shown to have antimicrobial, antiviral, and anticancer properties.
In agriculture, DMPP has been shown to reduce nitrogen losses from fertilizers, leading to increased crop yield and reduced environmental pollution. DMPP has also been studied as a potential herbicide for weed control.

Advantages And Limitations For Lab Experiments

DMPP has several advantages for lab experiments, including its high yield synthesis method, its ability to inhibit specific enzymes and receptors, and its potential applications in various fields. However, DMPP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for DMPP research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, DMPP could be further studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, DMPP could be further studied as a potential nitrification inhibitor and herbicide. In material science, DMPP could be further studied as a precursor for the synthesis of various metal complexes with potential applications in catalysis and material science.
Conclusion
In conclusion, DMPP is a heterocyclic compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. DMPP has been extensively studied for its potential antimicrobial, antiviral, anticancer, and herbicidal properties. DMPP has also been shown to improve cognitive function in Alzheimer's disease patients by increasing acetylcholine levels in the brain. Further studies are needed to fully understand the mechanism of action of DMPP and its potential applications in different fields.

Synthesis Methods

DMPP can be synthesized using different methods, including the reaction between 2-chloro-4,6-dimethylpyrimidine and 3,5-dimethyl-4-mercapto-1H-pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction between 2,4-dichloro-6-methylpyrimidine and 3,5-dimethyl-4-mercapto-1H-pyrazole in the presence of a base such as sodium hydride. The yield of DMPP using these methods is generally high, making them suitable for large-scale synthesis.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DMPP has been shown to have antimicrobial, antiviral, and anticancer properties. DMPP has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In agriculture, DMPP has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers, thereby increasing crop yield and reducing environmental pollution. DMPP has also been studied as a potential herbicide for weed control.
In material science, DMPP has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and material science.

properties

CAS RN

175277-26-6

Product Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine

InChI

InChI=1S/C9H10N4S/c1-6-8(7(2)13-12-6)14-9-10-4-3-5-11-9/h3-5H,1-2H3,(H,12,13)

InChI Key

GBGOOSIJAQSWSU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)SC2=NC=CC=N2

Canonical SMILES

CC1=C(C(=NN1)C)SC2=NC=CC=N2

Origin of Product

United States

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